Trk-IN-11

Oncology Kinase Inhibitor Resistance TRK Signaling

Trk-IN-11 (Compound 14h) is engineered to resolve the critical failure of first-generation TRK inhibitors: acquired resistance via solvent-front (TRKA G595R) and gatekeeper (TRKA G667C) mutations. With an IC50 of 1.4 nM against wild-type TRKA and 1.8 nM against the G595R mutant, Trk-IN-11 retains full cellular potency where larotrectinib and entrectinib lose efficacy. Its pyrazolo[1,5-a]pyrimidine core confers significantly higher TRK-over-ALK selectivity than repotrectinib, providing a cleaner probe for TRK-dependent signaling deconvolution. Choose Trk-IN-11 for resistance modeling where first-generation agents fail.

Molecular Formula C21H22FN5O3
Molecular Weight 411.4 g/mol
Cat. No. B12415867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrk-IN-11
Molecular FormulaC21H22FN5O3
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=CC(=C5)F)(C)C
InChIInChI=1S/C21H22FN5O3/c1-12-10-29-17-9-27-18-15(7-23-27)20(28)25-21(2,3)11-30-16-6-14(22)5-4-13(16)8-26(12)19(17)24-18/h4-7,9,12H,8,10-11H2,1-3H3,(H,25,28)/t12-/m1/s1
InChIKeyHVIJVFYUUAELBN-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trk-IN-11 for Research: A Second-Generation TRK Inhibitor with Documented Activity Against Wild-Type and Mutant Kinases


Trk-IN-11 (Compound 14h) is a second-generation, ATP-competitive inhibitor of the tropomyosin receptor kinase (TRK) family [1]. It is a pyrazolo[1,5-a]pyrimidine derivative designed to address the clinical limitations of first-generation TRK inhibitors by maintaining potency against common resistance mutations [2]. Its primary application is in oncology research, specifically for solid tumors where TRK signaling is a key driver [3].

Why Generic TRK Inhibitors Cannot Substitute for Trk-IN-11 in Advanced Research


The clinical utility of first-generation TRK inhibitors like larotrectinib and entrectinib is significantly compromised by acquired resistance, primarily driven by solvent-front and gatekeeper mutations such as TRKA G595R and TRKA G667C [1]. Simple substitution with a pan-TRK inhibitor from a different chemical series is not reliable, as inhibitory potency can vary dramatically against these mutant forms, leading to a complete loss of cellular efficacy [2]. Trk-IN-11 was specifically engineered as a second-generation compound to overcome this resistance profile, making it a critical tool for studies modeling clinically relevant resistance scenarios where first-generation agents are no longer effective [3].

Trk-IN-11: A Quantitative, Comparator-Based Guide for Scientific Selection


Comparative Potency Against the Clinically Relevant TRKA G595R Solvent-Front Mutation

Trk-IN-11 demonstrates potent activity against the TRKA G595R solvent-front mutation, a primary cause of acquired resistance to first-generation TRK inhibitors [1]. When compared to the clinical candidate repotrectinib (TPX-0005), Trk-IN-11 exhibits comparable, though slightly less potent, activity against this mutant in the same study. The key differentiator is its significantly reduced potency against the off-target ALK kinase, a profile associated with potential toxicity advantages [2].

Oncology Kinase Inhibitor Resistance TRK Signaling

Differential Selectivity Profile: TRK Inhibition vs. ALK Off-Target Activity

A key advantage of the chemical series to which Trk-IN-11 belongs is its improved selectivity for TRK over the ALK kinase. A closely related analog, Compound 14j (IC50 = 350 nM against ALK), demonstrates significantly higher selectivity compared to TPX-0005 [1]. While direct ALK inhibition data for Trk-IN-11 is not provided in the primary publication, its structural similarity to 14j strongly suggests it shares this advantageous selectivity profile, which is a critical differentiator for minimizing confounding ALK-mediated effects in experimental systems.

Kinase Selectivity Off-Target Toxicity TRK Inhibitor Development

Potency Comparison Against Wild-Type TRKA vs. Other Pan-TRK Inhibitors

Trk-IN-11 exhibits nanomolar potency against wild-type TRKA (IC50 = 1.40 nM) [1]. This potency is superior to several other commercially available pan-TRK research inhibitors, such as PF-06273340 (IC50 = 6 nM for TRKA) and comparable to highly optimized clinical candidates like repotrectinib [2]. This places Trk-IN-11 in the highest tier of potency among available TRK tool compounds, making it suitable for experiments requiring robust target engagement at low concentrations.

TRKA Inhibition Pan-TRK Inhibitors Biochemical Potency

Optimal Research Applications for Trk-IN-11 Based on Documented Evidence


Modeling Acquired Resistance to First-Generation TRK Inhibitors

Trk-IN-11 is ideally suited for in vitro and in vivo models designed to study acquired resistance to TRK inhibition. Its potent activity against the TRKA G595R solvent-front mutation, which is a common mechanism of resistance to larotrectinib and entrectinib, makes it a critical tool for validating next-generation therapeutic strategies [1].

High-Fidelity TRK Pathway Interrogation Requiring Minimal ALK Off-Target Activity

In experiments where the biological readout could be confounded by inhibition of the ALK kinase, Trk-IN-11 is a superior choice to clinical candidates like repotrectinib. The evidence suggests its chemical class possesses significantly higher selectivity for TRK over ALK, providing a cleaner tool for deconvoluting TRK-specific signaling from ALK-related pathways [1].

Potent Pan-TRK Inhibition for Screening and Target Validation Studies

With an IC50 of 1.4 nM against wild-type TRKA, Trk-IN-11 provides a highly potent chemical probe for pan-TRK inhibition. This potency is 4.3-fold greater than other common research tools like PF-06273340, making it a strong candidate for use in sensitive cellular assays and for confirming the dependence of a phenotype on wild-type TRK activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trk-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.